molecular formula C6H5BrN2OS B11722187 N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B11722187
M. Wt: 233.09 g/mol
InChI Key: RNPLTGXROKFXMQ-UHFFFAOYSA-N
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Description

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is a chemical compound with the molecular formula C6H5BrN2OS It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide typically involves the reaction of 5-bromo-1,3-thiazole-2-amine with acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The double bond in the prop-2-enamide moiety can be reduced to form the corresponding propanamide.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in polar solvents under reflux conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution: Formation of N-(5-substituted-1,3-thiazol-2-yl)prop-2-enamide derivatives.

    Oxidation: Formation of this compound sulfoxides or sulfones.

    Reduction: Formation of N-(5-bromo-1,3-thiazol-2-yl)propanamide.

Scientific Research Applications

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is used in studies to understand the biological activity of thiazole derivatives, including their antimicrobial and anticancer properties.

    Materials Science: It is explored for its potential use in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The thiazole ring can engage in various interactions with enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide
  • N-(5-chloro-1,3-thiazol-2-yl)prop-2-enamide
  • N-(5-phenyl-1,3-thiazol-2-yl)prop-2-enamide

Uniqueness

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.

Properties

Molecular Formula

C6H5BrN2OS

Molecular Weight

233.09 g/mol

IUPAC Name

N-(5-bromo-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C6H5BrN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h2-3H,1H2,(H,8,9,10)

InChI Key

RNPLTGXROKFXMQ-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)NC1=NC=C(S1)Br

Origin of Product

United States

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